7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic Acid
Description
Properties
Molecular Formula |
C16H9ClN2O4 |
|---|---|
Molecular Weight |
328.70 g/mol |
IUPAC Name |
7-chloro-6-nitro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-8-14-10(7-15(12)19(22)23)11(16(20)21)6-13(18-14)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI Key |
XJUDMBDAEOKMMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Doebner Reaction-Based Synthesis
One of the most established methods for synthesizing quinoline-4-carboxylic acid derivatives is the Doebner reaction , which involves the condensation of aniline derivatives, aromatic aldehydes, and pyruvic acid under acidic conditions.
- For 2-(2-nitrophenyl)-quinoline-4-carboxylic acid, the Doebner reaction uses aniline, 2-nitrobenzaldehyde, and pyruvic acid with trifluoroacetic acid as a catalyst in ethanol.
- This intermediate can be further transformed into 7-chloro-6-nitro-2-phenylquinoline-4-carboxylic acid by introducing the chloro substituent at the 7-position through electrophilic substitution or via chlorination of suitable precursors.
- The reaction proceeds under reflux conditions, and yields are generally high (up to 87% depending on solvent and substituents).
Table 1: Effect of Solvent on Doebner Reaction Yield for Quinoline-4-carboxylic Acid Derivatives
| Entry | Solvent | Reflux Time (hours) | Yield (%) |
|---|---|---|---|
| 1 | Methanol | 5 | 70 |
| 2 | Ethanol | 3 | 87 |
| 3 | Iso-propanol | 5 | 65 |
| 4 | n-Butanol | 6 | 60 |
| 5 | tert-Butanol | 7 | 58 |
Note: Reaction conditions optimized for related quinoline-4-carboxylic acid derivatives; similar conditions apply for nitro and chloro substituted analogs.
Functional Group Transformations
- Nitro group introduction is often achieved by starting with 2-nitrobenzaldehyde or by nitration of quinoline intermediates.
- Chlorination at the 7-position can be performed using reagents such as thionyl chloride (SOCl₂) or other chlorinating agents under reflux, converting carboxylic acid intermediates into acyl chlorides, which can be further elaborated.
- Reduction of nitro groups to amines can be done using hydrazine hydrate with palladium on carbon (Pd/C) catalysis in isopropanol, yielding amino-substituted intermediates with high efficiency (up to 92% yield).
Cross-Coupling and Advanced Synthetic Techniques
Recent advances include the use of palladium-catalyzed Suzuki cross-coupling reactions to install phenyl groups and other aromatic substituents on the quinoline core:
- A five-step synthetic protocol involving cyclization, reduction, acid–amine cross-coupling, Suzuki cross-coupling, and alkylation has been reported for quinoline derivatives with nitro and phenyl substitutions.
- For example, the Suzuki reaction couples a bromophenyl-substituted quinoline intermediate with aryl boronic acids in the presence of a palladium catalyst and potassium carbonate base in 1,4-dioxane-water solvent at 100 °C for 6 hours.
- Subsequent alkylation with substituted sulfonyl chlorides yields diverse quinoline derivatives with high overall yields (70–90%).
Detailed Research Outcomes and Characterization
Yields and Purification
- The Doebner reaction under reflux in ethanol provides the best yields (~87%) for quinoline-4-carboxylic acid derivatives with nitro and chloro substituents.
- Reduction of nitro groups to amines proceeds with excellent yields (up to 92%) and facilitates product isolation without chromatography.
- Suzuki cross-coupling and alkylation steps yield final derivatives with 70–90% efficiency.
Spectroscopic and Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern on the quinoline ring and the presence of phenyl, nitro, and chloro groups.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weights and purity of intermediates and final compounds.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.
- Melting Point Analysis: Provides additional confirmation of compound identity and purity.
Antibacterial Activity Correlation
- Structural modifications, including the introduction of chloro and nitro groups, enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
- Compounds with higher lipophilicity (LogP ~2.2) show increased antibacterial efficacy.
Summary Table of Preparation Steps for 7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic Acid
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Doebner Reaction | Aniline, 2-nitrobenzaldehyde, pyruvic acid, TFA, ethanol reflux | 87 | Formation of 2-(2-nitrophenyl)-quinoline-4-carboxylic acid |
| 2 | Chlorination | SOCl₂, reflux | - | Conversion to acyl chloride intermediate |
| 3 | Amidation/Amine Introduction | 3-(Dimethylamino)-1-propylamine, triethylamine | - | Formation of amide intermediate |
| 4 | Nitro Reduction | Hydrazine hydrate, 10% Pd/C, isopropanol, reflux | 92 | Conversion of nitro to amino group |
| 5 | Suzuki Cross-Coupling | Aryl boronic acid, Pd catalyst, K₂CO₃, 1,4-dioxane/water, 100 °C | 70-90 | Installation of phenyl substituent |
| 6 | Alkylation | Substituted sulfonyl chlorides, DIPEA, DMF, room temp | 70-90 | Final functionalization |
Chemical Reactions Analysis
Functional Group Reactions
The compound undergoes reactions characteristic of carboxylic acids and nitro groups.
Carboxylic Acid Reactions
-
Esterification
-
Reaction with alcohols or alkenes under acidic conditions to form esters.
-
Example: Conversion to ethyl ester using ethanol and H₂SO₄.
-
-
Amidation
Nitro Group Reactions
-
Reduction to Amine
-
Electrophilic Substitution
-
Nitro groups act as meta-directing substituents, enabling substitution reactions.
-
Derivatization via Functional Groups
Biological Implications
-
HDAC Inhibition : Structural modifications (e.g., phenyl substituents) enhance potency as histone deacetylase inhibitors, critical for anticancer therapy.
-
Antibacterial Activity : Nitro and carboxylic acid groups contribute to efficacy against Staphylococcus aureus and Escherichia coli, with MIC values as low as 64 μg/mL .
Reaction Mechanism for Triazole Formation
Involves:
-
Electrophilic Attack : Hydrazine attacks phosphorylated nitronates (from nitroalkanes).
-
Cyclization : Intramolecular nucleophilic cyclization forms triazole rings .
Characterization and Purification
Scientific Research Applications
Antimicrobial Applications
One of the prominent applications of 7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic acid is its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis . Recent studies have demonstrated that derivatives of quinoline carboxylic acids exhibit substantial inhibitory activity against both replicating and non-replicating strains of tuberculosis.
Case Study: Inhibition of Mycobacterium tuberculosis
A study synthesized various arylated quinoline carboxylic acids, including derivatives similar to 7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic acid, which were screened for anti-tubercular activity. The results indicated that certain modifications at the C-6 position significantly enhanced activity, with specific compounds achieving MIC values below 16 μg/mL against M. tuberculosis .
| Compound | C-6 Substituent | MIC (μg/mL) |
|---|---|---|
| 7a | Methyl | <16 |
| 7b | Ethyl | >51.3 |
| 7i | Butyl | <16 |
Anticancer Properties
The quinoline scaffold has also been explored for its anticancer properties. Compounds related to 7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity
In vitro studies have shown that certain derivatives possess micromolar GI50 values, indicating potent antitumor activity. For instance, modifications at the nitrogen position in related compounds have resulted in enhanced cytotoxicity, with some derivatives exhibiting subnanomolar GI50 values against leukemia cell lines .
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| 22 | A549 | <10 |
| 5f | MOLT-3 | <1 |
Biochemical Research Applications
Beyond direct therapeutic applications, 7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic acid is also valuable in biochemical research, particularly in studying enzyme inhibition and cellular pathways.
Case Study: HDAC Inhibition
Research has indicated that quinoline derivatives exhibit significant histone deacetylase (HDAC) inhibitory activity. This property is crucial for developing anticancer therapies as HDAC inhibitors can modulate gene expression and induce apoptosis in cancer cells .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By binding to the ATPase domain of topoisomerase II, it prevents the enzyme from functioning correctly, leading to DNA damage and apoptosis in cancer cells . This mechanism makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below highlights key structural analogs and their properties:
*Calculated based on molecular formulas.
Biological Activity
7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic acid (C_16H_12ClN_3O_4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a quinoline core substituted with a chloro and nitro group, which are believed to enhance its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research has indicated that derivatives of 7-chloro-6-nitro-2-phenylquinoline-4-carboxylic acid exhibit significant cytotoxic activity against various cancer cell lines. These compounds have been shown to act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression.
Key Findings:
- In vitro Studies : Compounds derived from this structure demonstrated antiproliferative effects on cancer cell lines, with some showing potency greater than doxorubicin, a standard chemotherapy agent .
- Mechanism of Action : The inhibition of HDACs leads to altered gene expression associated with cell cycle regulation and apoptosis induction .
Data Table: Anticancer Activity of Derivatives
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| 7-Chloro-6-nitro derivative | 0.5 | HDAC Inhibition |
| Doxorubicin | 1.0 | DNA Intercalation |
| Other derivatives | Varies | Varies |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Key Findings:
- In vitro Testing : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to established antibiotics such as ampicillin .
- Structure-Activity Relationship : Modifications on the quinoline structure have been linked to enhanced antibacterial activity, indicating that the presence of halogens or nitro groups may increase efficacy .
Data Table: Antibacterial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Compound |
|---|---|---|
| S. aureus | 22 | Ampicillin |
| E. coli | 20 | Gentamicin |
| P. aeruginosa | 10 | Control |
Anti-inflammatory Activity
Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Key Findings:
- Cytokine Measurement : In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with the compound, indicating its potential as an anti-inflammatory agent .
Case Studies
Several studies have highlighted the potential applications of 7-chloro-6-nitro-2-phenylquinoline-4-carboxylic acid in clinical settings:
- Cancer Treatment : A study involving various cancer cell lines demonstrated that the compound induced apoptosis through HDAC inhibition, leading to decreased cell viability.
- Antibacterial Applications : Clinical isolates of MRSA were tested against the compound, showing promising results that warrant further investigation into its use as an alternative antibiotic.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 7-Chloro-6-nitro-2-phenylquinoline-4-carboxylic Acid?
- Methodological Answer : The synthesis typically begins with a quinoline core functionalized via sequential nitration and chlorination. For example, nitration at the 6-position followed by chlorination at the 7-position can be achieved using mixed acids (HNO₃/H₂SO₄) and chlorinating agents (e.g., POCl₃). The phenyl and carboxylic acid groups are introduced via Friedel-Crafts acylation or Suzuki coupling, with intermediates purified via recrystallization or column chromatography. Similar pathways are described for structurally related quinoline derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions (e.g., distinguishing nitro and chloro groups via chemical shifts).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade material).
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).
- X-Ray Diffraction (XRD) : To resolve crystallographic structure, as demonstrated for analogous quinoline-carboxylic acids .
Q. What are the primary research applications of this compound?
- Methodological Answer : It is investigated as a scaffold for drug discovery, particularly in antimicrobial and anticancer research. The nitro and chloro groups enhance electron-deficient properties, potentially improving DNA intercalation or enzyme inhibition. Biological screening often involves in vitro assays (e.g., MIC tests for antibacterial activity) and cytotoxicity studies (e.g., MTT assays on cancer cell lines) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale preparation?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, stoichiometry) to identify optimal conditions.
- Continuous Flow Reactors : Enhance scalability and reduce side reactions, as noted in industrial quinoline synthesis .
- Automated Purification Systems : Use flash chromatography or preparative HPLC to isolate high-purity batches.
Q. How should researchers address conflicting biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate results using multiple assays (e.g., enzymatic inhibition + cellular viability).
- Impurity Profiling : Analyze batches via LC-MS to rule out contaminants affecting activity.
- Structural Confirmation : Re-examine compound identity via XRD or 2D-NMR if discrepancies arise .
Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 6-position or bulky substituents (e.g., adamantyl) to improve target binding, as seen in antitubercular quinoline derivatives .
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., DNA gyrase).
- Metabolite Analysis : Identify active metabolites via in vitro hepatic microsome assays .
Q. How can stability issues during storage or experimental use be mitigated?
- Methodological Answer :
- Controlled Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the nitro or carboxylic acid groups.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products.
- Lyophilization : For long-term storage of aqueous solutions, lyophilize the compound and reconstitute in DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
